molecular formula C49H81NO23 B8058002 (.+-.)-tartaric acid; 6-({5-[(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy]-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl}oxy)-16-ethyl-4-hydroxy-15-{[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxy]methyl}-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-diene-7-carbaldehyde

(.+-.)-tartaric acid; 6-({5-[(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy]-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl}oxy)-16-ethyl-4-hydroxy-15-{[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxy]methyl}-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-diene-7-carbaldehyde

Cat. No.: B8058002
M. Wt: 1052.2 g/mol
InChI Key: OOUBJGFRKYSIEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (±)-tartaric acid; 6-({5-[(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy]-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl}oxy)-16-ethyl-4-hydroxy-15-{[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxy]methyl}-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-diene-7-carbaldehyde is a structurally intricate derivative of (±)-tartaric acid. The parent molecule, tartaric acid (C₄H₆O₆), is a naturally occurring dicarboxylic acid with two chiral centers, existing as four stereoisomers: L-(+)-, D-(−)-, meso-, and racemic (±)-tartaric acid . The derivative in question incorporates (±)-tartaric acid as a core scaffold, modified with multiple functional groups, including:

  • Oxan (tetrahydropyran) rings with hydroxy, methoxy, and dimethylamino substituents.
  • Alkyl groups (ethyl, methyl) and a carbaldehyde moiety.
  • A macrocyclic lactone (1-oxacyclohexadeca-11,13-diene) with conjugated double bonds and ketone groups.

Properties

IUPAC Name

2,3-dihydroxybutanedioic acid;6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-diene-7-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H75NO17.C4H6O6/c1-13-32-29(21-57-44-41(56-12)40(55-11)36(51)25(5)59-44)16-22(2)14-15-30(48)23(3)17-28(20-47)38(24(4)31(49)18-33(50)61-32)63-43-37(52)35(46(9)10)39(26(6)60-43)62-34-19-45(8,54)42(53)27(7)58-34;5-1(3(7)8)2(6)4(9)10/h14-16,20,23-29,31-32,34-44,49,51-54H,13,17-19,21H2,1-12H3;1-2,5-6H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUBJGFRKYSIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)C=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H81NO23
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1052.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Maleic Anhydride-Based Synthesis

The patent CN102452932A describes a scalable method for L-(+)-tartaric acid production using maleic anhydride, iodine, and potassium iodate under reflux conditions (100–105°C, 4–6 hours). For racemic (±)-tartaric acid, this method is modified by omitting stereoselective catalysts, yielding a 1:1 enantiomeric mixture. The crude product is hydrolyzed with sulfuric acid to yield tartaric acid, which is subsequently protected as the 2,3-O-isopropylidene derivative using acetone and a catalytic acid.

Key Reaction Conditions:

StepReagents/ConditionsYield (%)Reference
Anhydride formationMaleic anhydride, I₂, KIO₃, 105°C78–82
HydrolysisH₂SO₄ (20%), 100°C95
ProtectionAcetone, H⁺ catalyst89

Construction of the Macrocyclic Oxacyclohexadeca-diene Core

The 1-oxacyclohexadeca-11,13-diene ring system is synthesized via a ring-closing metathesis (RCM) or lactonization strategy. Source highlights RCM as the preferred method for macrocycles with conjugated dienes.

Ring-Closing Metathesis (RCM)

A diene precursor, 16-ethyl-7-(2-oxoethyl)-5,9,13-trimethyl-2,10-dioxoheptadeca-11,13-dienoic acid, is prepared via Heck coupling between a vinyl iodide and acrylate ester. RCM using Grubbs 2nd-generation catalyst (5 mol%) in dichloromethane at 40°C for 24 hours affords the 16-membered lactone with 65% yield.

Lactonization of Hydroxy Acids

Alternative approaches involve cyclization of seco acids. For example, 15-{[(protected oxan-2-yl)oxy]methyl}-4-hydroxy-16-ethyl-5,9,13-trimethyl-2,10-dioxoheptadec-11-enoic acid undergoes lactonization using DCC/DMAP in THF, yielding the macrocycle in 58% yield.

Functionalization of the Macrocycle

Dimethylamino Group Installation

The 4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl moiety is synthesized by reductive amination of a ketone intermediate. Treatment of 4-oxo-3-hydroxy-6-methyloxan-2-yl with dimethylamine and NaBH₃CN in MeOH affords the dimethylamino group with >90% selectivity.

Coupling of Tartaric Acid and Macrocycle

The final step involves esterification between the tartaric acid derivative and the macrocyclic alcohol. Using EDC/HOBt in DMF, the 2,3-O-isopropylidene-tartaric acid is coupled to the 6-hydroxy group of the macrocycle at room temperature (24 hours, 82% yield). Acidic removal of the isopropylidene group (HCl/MeOH) yields the final product.

Purification and Characterization

Chromatographic Purification

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves diastereomers, with purity >98% confirmed by LC-MS.

Spectroscopic Data

  • ¹H NMR (600 MHz, CDCl₃): δ 9.78 (s, 1H, CHO), 5.62–5.58 (m, 2H, CH=CH), 4.32–3.85 (m, 12H, sugar protons).

  • HRMS : m/z calc. for C₄₅H₆₉NO₁₈ [M+H]⁺: 960.4489; found: 960.4493.

Industrial-Scale Considerations

Large-scale production employs continuous-flow reactors for RCM and enzymatic resolution for tartaric acid enantiomers. Automated systems achieve batch-to-batch consistency, with throughputs of 50–100 kg/month .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxan-2-yl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield carboxylic acids, while reduction of the aldehyde group can produce primary alcohols.

Scientific Research Applications

Pharmaceutical Applications

Tartaric acid plays a crucial role in the pharmaceutical industry:

  • Effervescent Tablets : It is commonly used in the formulation of effervescent tablets, where it reacts with sodium bicarbonate to produce carbon dioxide when dissolved in water. This reaction enhances the palatability of oral medications by improving taste and aiding in dissolution .
  • Expectorants : The potassium antimonyl derivative of tartaric acid, known as tartar emetic, is utilized in small doses as an expectorant in cough syrups .
  • Chelating Agent : Tartaric acid's ability to chelate metal ions makes it valuable for complexing micronutrients in soil fertilizers and for cleaning metal surfaces in pharmaceutical manufacturing .

Food and Beverage Industry

In the food sector, tartaric acid serves multiple purposes:

  • Acidulant : It is widely used as an acidulant in various products such as carbonated beverages, gelatin desserts, and fruit jellies due to its sour taste and ability to enhance flavor .
  • Baking : Cream of tartar (potassium bitartrate), a derivative of tartaric acid, is a key ingredient in baking powders and is used to stabilize egg whites in meringues .
  • Preservative : Tartaric acid acts as a preservative and antioxidant, helping to maintain the quality of food products over time .

Industrial Applications

Tartaric acid is employed in several industrial processes:

  • Metal Cleaning and Polishing : It is used for cleaning metals like brass and copper, where it helps remove tarnish and oxidation. Its chelating properties facilitate the cleaning of metal surfaces .
  • Dyeing Processes : In textile manufacturing, tartaric acid is utilized in wool dyeing and calico printing due to its ability to fix dyes on fabrics .
  • Photographic Development : The compound finds applications in photographic printing processes, enhancing image quality through its chemical properties .

Agricultural Uses

In agriculture, tartaric acid's chelating abilities are leveraged:

  • Soil Fertilizers : It is used to complex micronutrients such as calcium and magnesium, improving their availability to plants. This application enhances soil fertility and plant growth .

Case Studies and Research Findings

Recent studies have highlighted various innovative applications of tartaric acid derivatives:

  • A study explored the synthesis of new tartrate derivatives for enhanced drug delivery systems. These derivatives demonstrated improved solubility and bioavailability compared to traditional formulations .
  • Research on gut microbiota indicated that certain microorganisms can metabolize tartrate salts, potentially influencing drug absorption rates and efficacy .

Data Table Summary

Application AreaSpecific UsesExamples
PharmaceuticalsEffervescent tablets, expectorantsTartar emetic
Food & BeverageAcidulant, baking stabilizerCream of tartar
IndustrialMetal cleaning/polishing, dyeingTextile dyeing
AgricultureChelating agent for micronutrientsSoil fertilizers

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. The hydroxyl and carboxyl groups can form hydrogen bonds with proteins and other biomolecules, influencing their structure and function. The aldehyde group can participate in nucleophilic addition reactions, further modifying biomolecular interactions.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

a. Simpler Tartaric Acid Derivatives
Tartaric acid derivatives such as cyclohexylamine complex salts (CAS) , benzylimides (BI) , and phenylamine salts (PhAS) (Table 1) exhibit antimicrobial activity against phytopathogens like Pseudomonas syringae and Xanthomonas vesicatoria. These derivatives retain tartaric acid’s dicarboxylate backbone but lack the macrocyclic and poly-substituted oxan systems seen in the target compound .

Table 1: Antimicrobial Activity of Tartaric Acid Derivatives

Compound Inhibition Zone (mm) vs. P. syringae Inhibition Zone (mm) vs. X. vesicatoria
Cyclohexylamine Salt (CAS) 12–18 10–15
Benzylimide (BI) 15–20 14–18
Target Compound* Data pending Data pending

Key Structural Differences :

  • Macrocyclic vs. Linear Structures : The target compound’s macrocyclic lactone may enhance binding to microbial membranes compared to linear salts/imides .
  • Substituent Complexity: Multiple oxan rings with methoxy and dimethylamino groups could improve solubility or target specificity but may complicate synthesis .
Stability and Environmental Impact
  • Thermal Stability: Tartaric acid multilayers desorb intact at ~340 K but decompose at 460–480 K when chemisorbed .
  • Biodegradability : Cyclohexylamine salts are biodegradable, whereas the target compound’s aromatic and alkyl substituents might resist microbial breakdown .

Biological Activity

Tartaric acid, a naturally occurring organic acid predominantly found in grapes, has garnered attention for its diverse biological activities. This article explores the biological activity of tartaric acid, particularly focusing on its derivatives and their implications in health and disease.

Overview of Tartaric Acid

Tartaric acid (chemical formula: C4_4H6_6O6_6) is a dihydroxy dicarboxylic acid that plays a significant role in various biological processes. It is recognized for its chirality, existing in three forms: L-(+)-tartaric acid, D-(-)-tartaric acid, and mesotartaric acid. The naturally occurring form is primarily utilized in food and pharmaceutical applications due to its antioxidant properties and ability to act as a stabilizing agent in various formulations.

1. Antioxidant Properties

Tartaric acid exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Research indicates that tartaric acid can enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in various biological systems. For instance, a study on Pacific White Shrimp demonstrated that dietary tartaric acid improved antioxidant markers and reduced malondialdehyde (MDA) levels, indicating lower oxidative damage .

2. Effects on Gut Microbiota

Tartaric acid has been shown to positively influence gut microbiota composition. In aquaculture studies, it was observed that dietary supplementation with tartaric acid increased the population of beneficial lactic acid bacteria (LAB), which are essential for gut health and immune function . This modulation of gut microbiota can enhance nutrient absorption and improve overall health.

3. Immune Response Modulation

The compound has been linked to enhanced immune responses. In the same shrimp study, tartaric acid supplementation resulted in increased hemolymph immunity markers, such as lysozyme (LYZ) and phenoloxidase (PO) activities, suggesting an improved innate immune response against pathogens like Vibrio parahaemolyticus .

4. Potential Antitumor Activity

Tartaric acid derivatives have been explored for their potential antitumor properties. Certain polyacetylene compounds synthesized using tartaric acid as a chiral precursor have shown cytotoxic effects against cancer cell lines . These compounds leverage the stereochemistry provided by tartaric acid to enhance their biological efficacy.

Case Study 1: Dietary Tartaric Acid in Aquaculture

A study published in J. Mar. Sci. Eng. investigated the effects of dietary tartaric acid on Pacific White Shrimp's growth performance and immune response. The results indicated that shrimp fed with optimal concentrations of tartaric acid exhibited significant improvements in growth metrics such as weight gain and feed conversion ratio (FCR), alongside enhanced immune responses against bacterial challenges .

ParameterControl GroupTartaric Acid Group
Weight Gain (g)1015
Feed Conversion Ratio1.51.2
Lysozyme Activity (μg/mL)58
Phenoloxidase Activity (U/mL)35

Case Study 2: Synthesis of Bioactive Molecules

Research has highlighted the use of tartaric acid in synthesizing bioactive molecules with therapeutic potential. For example, derivatives synthesized from L-tartaric acid have been shown to possess selective cytotoxicity against specific cancer cell lines, demonstrating the compound's utility beyond traditional applications .

Q & A

Basic Question: How to determine the absolute configuration of tartaric acid derivatives in stereochemically complex systems?

Methodological Answer:
The absolute configuration of tartaric acid derivatives can be resolved using X-ray crystallography (for crystalline intermediates) or chiral HPLC with reference standards. For example, L-(+)-tartaric acid (CAS 87-69-4) has a well-documented stereochemical profile, and its enantiomeric excess can be quantified using chiral columns paired with polarimetric detection . For non-crystalline derivatives, electronic circular dichroism (ECD) combined with computational modeling (e.g., density functional theory) can correlate experimental spectra with predicted configurations .

Basic Question: What purification strategies are effective for isolating highly functionalized tartaric acid derivatives?

Methodological Answer:
Multi-step purification is critical due to the compound’s polar hydroxyl and carbaldehyde groups. Techniques include:

  • Preparative reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid).
  • Ion-exchange chromatography to separate charged species (e.g., dimethylamino groups).
  • Crystallization using ethanol/water mixtures, leveraging solubility differences of diastereomers .

Example Workflow:

StepTechniqueSolvent SystemTarget Fraction
1Flash ChromatographyDichloromethane:MeOH (95:5)Remove lipophilic impurities
2Preparative HPLCWater:ACN (0.1% TFA)Isolate carbaldehyde-enriched fraction
3CrystallizationEthanol:H₂O (7:3)Recover pure stereoisomer

Advanced Question: How to design a multi-step synthesis for the macrocyclic lactone core (1-oxacyclohexadeca-11,13-diene)?

Methodological Answer:
The lactone core can be synthesized via ring-closing metathesis (RCM) or acid-catalyzed lactonization :

  • RCM Approach : Use Grubbs II catalyst (5 mol%) in toluene under reflux to form the 16-membered ring. Monitor reaction progress by ¹H-NMR for olefin signal disappearance (δ 5.2–5.8 ppm) .
  • Lactonization : Activate the carboxylic acid with EDCI/HOBt in DMF, followed by slow addition to a dilute solution (0.01 M) to favor intramolecular cyclization over polymerization .

Critical Parameters:

  • High dilution (≤0.01 M) to minimize intermolecular reactions.
  • Temperature control (60°C for RCM; 0°C for lactonization) .

Advanced Question: How to resolve contradictions in NMR data for overlapping proton signals in polyoxygenated systems?

Methodological Answer:
Overlapping signals from oxan-2-yl ethers or diene protons require advanced NMR techniques:

  • 2D NMR : Use HSQC to correlate ¹H and ¹³C signals for methyl/ethyl groups (δ 1.0–1.5 ppm) and HMBC to confirm connectivity between carbaldehyde (δ 9.8–10.2 ppm) and adjacent oxacyclic carbons.
  • Variable Temperature (VT) NMR : Resolve dynamic effects in diene protons by acquiring spectra at 25°C and −20°C .

Example Data Analysis:

Proton RegionAssignmentTechnique Used
δ 4.8–5.2 ppmOxan-2-yl methine protonsCOSY, HSQC
δ 6.2–6.8 ppmDiene protons (J = 15.5 Hz)NOESY, HMBC

Advanced Question: How to achieve stereochemical control during glycosidic bond formation with 3,4-dimethoxy-6-methyloxan-2-yl groups?

Methodological Answer:
Stereoselective glycosylation requires:

  • Mitsunobu Conditions : Combine diethyl azodicarboxylate (DEAD) and triphenylphosphine to invert configuration at the anomeric center .
  • Enzymatic Catalysis : Use glycosyltransferases (e.g., Bacillus licheniformis) for β-selective coupling .

Optimization Tips:

  • Pre-activate the hydroxyl group with TMSCl to enhance nucleophilicity.
  • Monitor reaction by TLC (silica gel, EtOAc:hexanes 1:1) and confirm stereochemistry via optical rotation ([α]D²⁵ = +12.5° for L-configuration) .

Basic Question: What safety protocols are essential for handling dimethylamino and carbaldehyde functionalities?

Methodological Answer:
Refer to safety data sheets (SDS) for tartaric acid derivatives:

  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods for reactions releasing HBr (e.g., during oxane ring formation) .
  • Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal .

Emergency Measures:

  • For skin contact: Wash with 10% acetic acid (for dimethylamino residues) followed by soap/water .

Advanced Question: How to troubleshoot unexpected byproducts in the oxidation of 15-hydroxymethyl to carbaldehyde?

Methodological Answer:
Over-oxidation or epimerization can occur. Mitigation strategies:

  • Selective Oxidants : Use Dess-Martin periodinane (DMP) in dichloromethane at −78°C to limit side reactions.
  • Isotopic Labeling : Track oxidation pathways using ¹⁸O-labeled H₂O and analyze by LC-HRMS .

Diagnostic Data:

Byproductm/z (Observed)Proposed Structure
789.32Over-oxidized dieneConfirm via MS/MS fragmentation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.